Cas no 15918-67-9 (9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride)

9-Methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a heterocyclic compound featuring a fused azepino-indole core structure. Its hydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and pharmacology. The methyl substitution at the 9-position may influence binding affinity and selectivity in biological systems. This compound is of interest for its potential as a scaffold in the development of CNS-active agents or receptor modulators due to its structural similarity to bioactive indole derivatives. It is typically utilized in academic and industrial settings for exploratory synthesis and mechanistic studies. Proper handling under controlled conditions is recommended due to its reactive nature.
9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride structure
15918-67-9 structure
Product Name:9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride
CAS No:15918-67-9
MF:C13H17ClN2
MW:236.740482091904
CID:5765719
PubChem ID:75465096
Update Time:2025-11-06

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride
    • 9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole;hydrochloride
    • AKOS016367409
    • 9-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
    • 15918-67-9
    • EN300-749080
    • Inchi: 1S/C13H16N2.ClH/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H
    • InChI Key: AFPYJCCJQLMODL-UHFFFAOYSA-N
    • SMILES: Cl.N1C2C=CC(C)=CC=2C2CCNCCC1=2

Computed Properties

  • Exact Mass: 236.1080262g/mol
  • Monoisotopic Mass: 236.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.8Ų

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride Pricemore >>

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Additional information on 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride

Introduction to 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride (CAS No. 15918-67-9)

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride, with the CAS number 15918-67-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives and is characterized by its unique structural features and potential biological activities. The molecule's structure includes a seven-membered azepine ring fused to an indole core, with a methyl group at the 9-position and a hydrochloride salt form. These structural elements contribute to its diverse pharmacological properties and make it a valuable candidate for various therapeutic applications.

The synthesis of 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride involves multi-step processes that require precise control over reaction conditions and reagents. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel one-pot synthesis approach that significantly reduced the number of steps and improved the overall yield. This method utilized palladium-catalyzed coupling reactions followed by cyclization to form the azepine ring. Such advancements not only enhance the availability of the compound for research but also pave the way for its potential commercialization.

In terms of biological activity, 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride has been extensively studied for its potential as a therapeutic agent. One of its most notable properties is its ability to modulate serotonin receptors. Serotonin is a key neurotransmitter involved in various physiological processes, including mood regulation, sleep cycles, and gastrointestinal function. Research has shown that this compound exhibits high affinity for serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C. This binding profile suggests its potential use in treating psychiatric disorders such as depression and anxiety.

Beyond serotonin receptor modulation, 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic conditions like arthritis. A study published in the Inflammation Research journal in 2021 demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate its potential as an anti-inflammatory agent and warrant further investigation in preclinical models.

The pharmacokinetic properties of 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride are another critical aspect of its evaluation as a drug candidate. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability. A recent pharmacokinetic study conducted in rodents revealed that the compound has a half-life of approximately 3 hours and is primarily metabolized by cytochrome P450 enzymes. These characteristics suggest that it could be formulated into oral dosage forms for convenient administration.

Toxicity studies are essential for assessing the safety profile of any potential drug candidate. Preclinical toxicity studies on 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further long-term toxicity studies are necessary to ensure its safety for human use.

In conclusion, 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride (CAS No. 15918-67-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and drug discovery. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential.

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